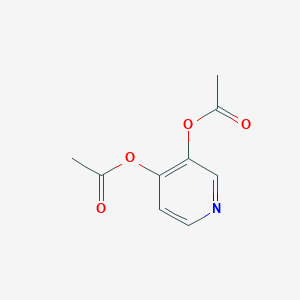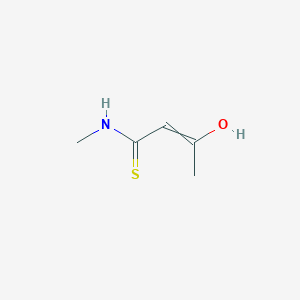
Potassium hydroxymethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium hydroxymethylbenzenesulfonate is an organic compound with the molecular formula C7H7KO4S. It is a potassium salt of hydroxymethylbenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium hydroxymethylbenzenesulfonate can be synthesized through the sulfonation of hydroxymethylbenzene (toluene) followed by neutralization with potassium hydroxide. The general steps are as follows:
Sulfonation: Hydroxymethylbenzene is reacted with sulfuric acid to form hydroxymethylbenzenesulfonic acid.
Neutralization: The resulting hydroxymethylbenzenesulfonic acid is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where hydroxymethylbenzene is continuously fed and reacted with sulfuric acid. The neutralization step is carried out in large neutralization tanks with controlled addition of potassium hydroxide to ensure complete reaction and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium hydroxymethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form hydroxymethylbenzene.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxymethylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium hydroxymethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of potassium hydroxymethylbenzenesulfonate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a buffer, maintaining pH levels in biochemical reactions. It can also interact with enzymes and proteins, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium benzenesulfonate
- Sodium hydroxymethylbenzenesulfonate
- Potassium toluenesulfonate
Uniqueness
Potassium hydroxymethylbenzenesulfonate is unique due to its specific hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to other sulfonate compounds. This makes it particularly useful in applications where specific reactivity and solubility are required.
Propiedades
| 84878-40-0 | |
Fórmula molecular |
C7H7KO4S |
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
potassium;2-(hydroxymethyl)benzenesulfonate |
InChI |
InChI=1S/C7H8O4S.K/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
QEKLWNXYICEHQO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)CO)S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt](/img/structure/B13781547.png)
